molecular formula C16H14N4O7 B11552896 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11552896
M. Wt: 374.30 g/mol
InChI Key: SDGFJQXIJKZZEU-CAOOACKPSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of dinitrophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The dinitrophenyl group is known to interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-dichlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical and biological properties. The dinitro groups enhance its reactivity and potential for various applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H14N4O7

Molecular Weight

374.30 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C16H14N4O7/c1-10-3-2-4-13(5-10)27-9-15(21)18-17-8-11-6-12(19(23)24)7-14(16(11)22)20(25)26/h2-8,22H,9H2,1H3,(H,18,21)/b17-8+

InChI Key

SDGFJQXIJKZZEU-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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